molecular formula C10H17NO6 B2461689 (2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 1401521-79-6

(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B2461689
M. Wt: 247.247
InChI Key: AARRUZFEEXNGES-FSDSQADBSA-N
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Description

Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group . They are involved in a wide range of chemical reactions due to the presence of both the amine group in the pyrrolidine ring and the carboxylic acid group.


Synthesis Analysis

The synthesis of pyrrolidine carboxylic acids can be achieved through various methods, including the cyclization of amino acids or the reaction of pyrrolidine with a carboxylic acid . The specific synthesis pathway for “(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of pyrrolidine carboxylic acids consists of a five-membered pyrrolidine ring attached to a carboxylic acid group . The specific structure of “(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid” would include additional functional groups as indicated by its name.


Chemical Reactions Analysis

Pyrrolidine carboxylic acids can participate in a variety of chemical reactions, including condensation reactions with other carboxylic acids, esterification reactions, and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxylic acids, such as their melting point, boiling point, and solubility, would depend on their specific chemical structure .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

Research has identified compounds structurally related to (2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid as potent inhibitors of influenza neuraminidase. These compounds have shown significant potential in inhibiting the enzyme's activity, crucial in the lifecycle of the influenza virus (Wang et al., 2001).

Chiral Resolving Agents

These compounds have also been explored as chiral resolving agents. Their enantiomeric forms can be used in the chromatographic separation of diastereomeric amides and esters, demonstrating their usefulness in stereochemistry and pharmaceutical synthesis (Piwowarczyk et al., 2008).

Structural Characterization and Foldamer Research

Studies involving the synthesis and structural characterization of beta-foldamers containing pyrrolidin-2-one rings, derived from similar compounds, highlight their utility in advanced organic chemistry and materials science. These foldamers have distinct conformations and properties, useful in understanding molecular interactions and designing new materials (Menegazzo et al., 2006).

Renin Inhibition

Compounds in this class have been shown to be effective in inhibiting renin, an enzyme critical in blood pressure regulation. These findings are significant for the development of new antihypertensive drugs (Thaisrivongs et al., 1987).

Antibacterial Activity

Some derivatives of these compounds exhibit potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This suggests their potential as novel antibiotics, especially in the context of increasing antibiotic resistance (Iso et al., 1996).

Safety And Hazards

Like all chemicals, pyrrolidine carboxylic acids should be handled with care. They could potentially be irritants or have other health hazards. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on pyrrolidine carboxylic acids could include the development of new synthetic methods, the study of their biological activities, and their use in the synthesis of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

(2R,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-4-5(12)7(13)6(11)8(14)15/h5-7,12-13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARRUZFEEXNGES-FSDSQADBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

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